molecular formula C13H9N3O3 B8349747 5-(2-nitrophenoxy)-1H-indazole

5-(2-nitrophenoxy)-1H-indazole

Cat. No. B8349747
M. Wt: 255.23 g/mol
InChI Key: OQVZAOIMTSAHGA-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Under a hydrogen atmosphere at atmospheric pressure, a solution of the 5-(2-nitrophenoxy)-1H-indazole (56.7 mg, 0.222 mmol) obtained in Example 352 in a mixture of ethyl acetate (3 ml) and methanol (3 ml) was stirred at room temperature for 1.5 hours. The solution was filtered and then the filtrate was concentrated to obtain 2-(1H-indazol-5-yloxy)aniline (34.5 mg, 69%).
Quantity
56.7 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][N:11]=[CH:10]2)([O-])=O>C(OCC)(=O)C.CO>[NH:12]1[C:13]2[C:9](=[CH:8][C:7]([O:6][C:5]3[CH:16]=[CH:17][CH:18]=[CH:19][C:4]=3[NH2:1])=[CH:15][CH:14]=2)[CH:10]=[N:11]1

Inputs

Step One
Name
Quantity
56.7 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(OC=2C=C3C=NNC3=CC2)C=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)OC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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